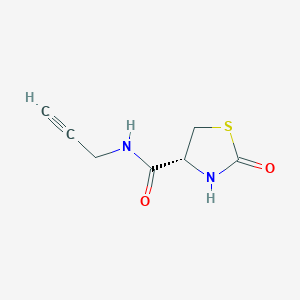

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

Overview

Description

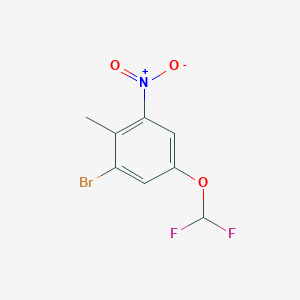

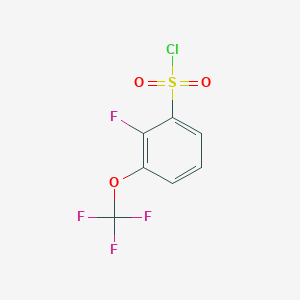

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide (also known as R-OPT or R-2-OPT) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a member of the thiazolidinecarboxamide family and is composed of a thiazolidine ring, an oxo group, and a propynyl group. R-2-OPT has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Anticancer Potential

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, as part of the rhodanine and thiazolidinone families, shows promise in anticancer research. These compounds, known for their broad spectrum of biological activity, are being explored for their anticancer properties. Research highlights the structure–activity relationship (SAR) of rhodanine derivatives, indicating the potential for designing effective small molecules with anticancer capabilities among this chemical group (Szczepański, Tuszewska, & Trotsko, 2022). Despite their promising biological activities, the critical evaluation of rhodanine-based compounds' biological activity is essential due to selectivity, safety, and specificity concerns (Tomašič & Peterlin Mašič, 2012).

Pharmacological Profile Enhancement

The stereochemistry of thiazolidine derivatives significantly influences their pharmacological profiles. For instance, the research on enantiomerically pure derivatives of phenylpiracetam demonstrates a direct relationship between the stereocenters' configuration and the compounds' biological properties. This indicates the importance of selecting the most effective stereoisomer for drug development, underscoring the need for high-purity drug substances (Veinberg et al., 2015).

Broad Biological Activities

Thiazolidine motifs, including derivatives of this compound, are explored for their varied biological activities. These heterocyclic moieties exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Their pharmacological diversity, coupled with the advantages of green synthesis and atom economy, positions them as valuable scaffolds in medicinal chemistry and drug discovery processes (Sahiba et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Thiazolidine derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. Some derivatives outperform standard drugs, indicating the potential for new therapeutic agents. The antimicrobial activity of thiazolidine derivatives against various pathogens and their anti-inflammatory effects further highlight their importance in medicinal chemistry (Pandey et al., 2011).

Oxidative Stress and Antioxidant Activities

The study of reactive oxygen species (ROS) and their involvement in various biological phenomena, including degenerative diseases and aging, points to the significance of antioxidants in medicinal chemistry. The exploration of thiazolidine derivatives in this context could offer new insights into managing oxidative stress through potential antioxidant activities (Kohen & Nyska, 2002).

properties

IUPAC Name |

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQVHWJNCRXGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@@H]1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)

![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)

![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)